(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid
Overview
Description
“(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C14H15BF3NO4 . It has a molecular weight of 329.08 . The compound is typically stored in an inert atmosphere and under -20°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15BF3NO4/c1-13(2,3)23-12(20)19-10-5-4-9(14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 . This indicates that the compound contains a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl group and a trifluoromethyl group .
Chemical Reactions Analysis
While specific reactions involving this compound are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . In addition, boronic acids can undergo condensation reactions with compounds containing carbonyl groups to form boronic esters .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in an inert atmosphere and under -20°C to maintain its stability .
Scientific Research Applications
Mono Suzuki-Miyaura Cross-Coupling : Beaumard, Dauban, and Dodd (2010) reported the first example of mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid, which includes indol-2-yl-boronic acid. This method provides non-symmetrical 2,5-disubstituted pyrroles, which are valuable intermediates in organic synthesis (Beaumard, Dauban, & Dodd, 2010).
Deprotection of N-tert-Butoxycarbonyl (BOC) Groups : The work by Evans et al. (1997) describes a mild and efficient procedure for removing the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate. This process is significant for the deprotection of various amines, including amino acid derivatives (Evans et al., 1997).
N-tert-Butoxycarbonylation of Amines : Heydari et al. (2007) demonstrated an efficient method for N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst. This process is important for protecting amines during peptide synthesis and other multifunctional target syntheses (Heydari et al., 2007).
Preparation of tert-Butyl Esters : Li et al. (2014) developed a novel protocol for synthesizing tert-butyl esters from boronic acids. This method is significant for creating a wide range of esters, which are useful intermediates in organic synthesis (Li et al., 2014).
Synthesis of Terphenylboronic Acid Derivatives : Yamashita et al. (1996) prepared terphenylboronic acid derivatives for controlling the stereochemistry of synthetic organic reactions. These boronic acids are used to recognize different anomers of 2-deoxyribofuranosides, which is crucial in stereoselective synthesis (Yamashita et al., 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice if feeling unwell .
Future Directions
Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities, as well as their use as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, leading to the improvement of the already existing activities . Therefore, further studies on boronic acids, including “(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid”, could lead to the development of new promising drugs .
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO4/c1-13(2,3)23-12(20)19-10-5-4-9(14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHMTGOQPAIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2304634-92-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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